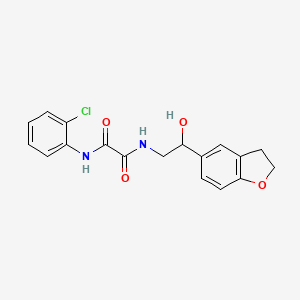

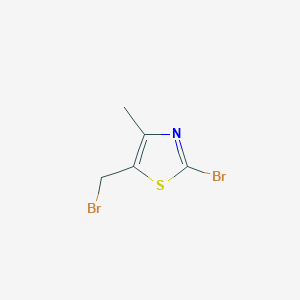

2-Bromo-5-(bromomethyl)-4-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(bromomethyl)-4-methylthiazole is a chemical compound that belongs to the thiazole family. It is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the structure of interest, serve as reactive scaffolds for the synthesis of various oxazoles through substitution reactions. The bromomethyl analogues, due to their increased reactivity, are particularly useful for C-alkylation, showcasing a method for the concise synthesis of pharmaceuticals like Oxaprozin (Patil & Luzzio, 2016).

Bromination Reaction Studies

The bromination of 2-methyl-4-arylthiazole analogues has been explored for creating photoelectric functional materials. This research provides insights into the reaction conditions and mechanisms, further expanding the utility of thiazole derivatives in material science (Xue, 2009).

Medicinal Chemistry and Drug Discovery

Antitumor Activity

Thiazole derivatives, including those structurally related to 2-Bromo-5-(bromomethyl)-4-methylthiazole, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This research highlights the potential of thiazole-based compounds in the development of novel anticancer agents (Li et al., 2016).

Antibacterial Properties

The synthesis and evaluation of S-derivatives of thiazoles for their antibacterial activity have shown promising results against a range of microorganisms. These compounds have been compared favorably with known antibiotics, suggesting their application in combating bacterial infections (2020).

Mechanism of Action

Target of Action

Brominated compounds are often used in medicinal chemistry due to their ability to form stable carbon-halogen bonds, which can interact with various biological targets .

Mode of Action

Brominated compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .

Biochemical Pathways

Brominated compounds can participate in a variety of biochemical reactions and pathways due to their reactivity .

Pharmacokinetics

The bromine atom in the compound can potentially affect its bioavailability and pharmacokinetic properties .

Result of Action

Brominated compounds can have various effects on cells and molecules due to their reactivity .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-4-methylthiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom in the compound .

properties

IUPAC Name |

2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGYZIRBXJOBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)

![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)